molecular formula C9H10F2N2O B1485358 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1861249-70-8

1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1485358
CAS No.: 1861249-70-8
M. Wt: 200.19 g/mol
InChI Key: LMDWYTSBGDIBTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of 3,3-difluorocyclobutanol with hydrazine derivatives to form the pyrazole ring . The aldehyde group can be introduced through oxidation reactions using reagents such as bromine or DMSO under oxygen .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorocyclobutyl group enhances its stability and reactivity, making it a valuable compound in research and development .

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-9(11)1-7(2-9)4-13-5-8(6-14)3-12-13/h3,5-7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWYTSBGDIBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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